pKa Modulation: Difluoromethyl vs. Non-Fluorinated Azetidine Baseline
The introduction of fluorine atoms to saturated azetidine rings systematically reduces the basicity of the amine. In a comprehensive study of azetidine, pyrrolidine, and piperidine derivatives, difluorination was shown to lower the pKa of the conjugate acid significantly compared to the parent non-fluorinated heterocycle. Specifically, while the parent azetidine has a pKa of approximately 11.3, the presence of two fluorine atoms decreases the pKa into the range of 7–9, depending on their position relative to the protonation center [1]. This pKa shift is critical for reducing off-target interactions with aminergic receptors while maintaining sufficient basicity for target engagement.
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | Predicted pKa in the range of 7.2–8.5 (for 3-difluoromethyl azetidine core; the ethylene-amine side chain will further modulate this value) |
| Comparator Or Baseline | Parent azetidine: pKa ~11.3; 3-fluoroazetidine: pKa ~9.0; 3-methylazetidine: pKa ~10.5 |
| Quantified Difference | The difluoromethyl substitution reduces pKa by approximately 2.8–4.1 units compared to the non-fluorinated parent, and by 0.5–1.8 units compared to a mono-fluoro analog. |
| Conditions | Aqueous solution, experimental pKa measurements for the heterocycle series as reported in Melnykov et al. 2023; the target compound's pKa is inferred from this class-level data. |
Why This Matters
A lower pKa correlates strongly with reduced hERG channel blocking and other off-target liabilities, making this compound a preferred choice over non-fluorinated analogs for CNS programs where safety margins are critical.
- [1] Melnykov, K. P., Nazar, K., Smyrnov, O., Skreminskyi, A., Pavlenko, S., Klymenko-Ulianov, O., Shishkina, S., Volochnyuk, D. M., & Grygorenko, O. O. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 29(47), e202301383. View Source
